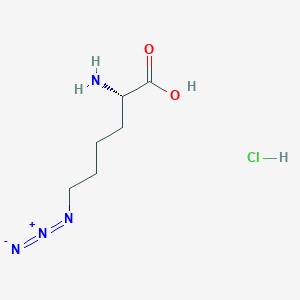

L-Azidonorleucine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-6-azidohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454334-76-9 | |

| Record name | (S)-2-amino-6-azidohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Azidonorleucine Hydrochloride: A Technical Guide to its Mechanism of Action and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azidonorleucine (ANL) hydrochloride is a powerful tool in chemical biology and proteomics for the study of newly synthesized proteins. As an unnatural amino acid and a surrogate for methionine, its mechanism of action is centered on its metabolic incorporation into nascent polypeptide chains. This process, facilitated by engineered methionyl-tRNA synthetases (MetRS), allows for the cell-type-specific labeling of proteomes. The incorporated azide (B81097) moiety serves as a bioorthogonal handle for subsequent covalent modification via "click chemistry," enabling the visualization, identification, and quantification of de novo protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of L-Azidonorleucine hydrochloride, detailed experimental protocols, and quantitative data to support its application in modern proteomics research.

Mechanism of Action

The utility of L-Azidonorleucine (ANL) as a probe for nascent protein synthesis lies in a two-step mechanism: cell-type-specific metabolic incorporation and bioorthogonal ligation via click chemistry .

Metabolic Incorporation as a Methionine Surrogate

L-Azidonorleucine is structurally similar to methionine, enabling it to act as a substrate for protein synthesis. However, the wild-type mammalian methionyl-tRNA synthetase (MetRS) does not efficiently recognize or activate ANL, preventing its incorporation into proteins in most cell types.[1][2] This limitation is overcome by the introduction of a mutant MetRS, engineered to have a binding pocket that accommodates the bulkier azido-side chain of ANL.[3][4][5]

Commonly used mutant MetRS variants include those with specific point mutations, such as L262G, L13G, or the "NLL" mutant.[3][6][7] By expressing these mutant synthetases under the control of cell-type-specific promoters, researchers can restrict the incorporation of ANL to defined cell populations within a complex tissue or co-culture system.[8][9] Once expressed, the mutant MetRS charges methionyl-tRNA (tRNAMet) with ANL, which is then delivered to the ribosome and incorporated into nascent polypeptide chains at methionine codons during translation.[3][5]

Bioorthogonal "Click Chemistry" Ligation

The azide group (–N3) of the incorporated ANL is a bioorthogonal chemical handle, meaning it is chemically inert within the biological system but can undergo highly specific and efficient reactions with a complementary functional group. This allows for the selective labeling of ANL-containing proteins. The two primary click chemistry reactions used are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of ANL and a terminal alkyne-containing probe.[10][11][12] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[11] Ligands such as TBTA or TABTA can be used to stabilize the copper(I) and improve reaction efficiency.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO or DIBO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group.[13][14][15][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[14][15]

These click reactions are used to attach a variety of reporter tags to the newly synthesized proteins, including:

-

Fluorophores for visualization by microscopy (Fluorescent Non-Canonical Amino Acid Tagging, FUNCAT).[1][17][18]

-

Biotin for affinity purification and subsequent identification by mass spectrometry (Bioorthogonal Non-Canonical Amino Acid Tagging, BONCAT).[1][19][20]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in proteomics research.

Metabolic Labeling of Nascent Proteins

2.1.1. In Vitro Labeling of Cultured Cells

-

Cell Culture Preparation: Culture cells of interest, including those expressing the mutant MetRS, under standard conditions.

-

Methionine Depletion (Optional but Recommended): To enhance ANL incorporation, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.

-

This compound Labeling: Add this compound to the methionine-free medium at a final concentration of 1-4 mM.[17] The optimal concentration may vary depending on the cell type and experimental goals.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). Incubation time will depend on the protein synthesis rates of the cells and the desired level of labeling.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

2.1.2. In Vivo Labeling in Animal Models (e.g., Mouse)

-

Animal Model: Utilize a transgenic animal model expressing a Cre-inducible mutant MetRS in a cell-type-specific manner.

-

This compound Administration: Prepare a sterile solution of this compound in saline. Administer via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, a daily injection for a set number of days.

-

Tissue Harvest: At the desired time point after the final injection, euthanize the animal and harvest the tissues of interest.

-

Protein Extraction: Homogenize the tissues in a suitable lysis buffer and extract total protein.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

-

Prepare Click Chemistry Reagents:

-

Copper(II) Sulfate (CuSO4): 50 mM stock solution in water.

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM stock solution in water (prepare fresh). TCEP is a more stable reducing agent than sodium ascorbate.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand: 1.7 mM stock solution in DMSO.

-

Alkyne-Probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore): 10 mM stock solution in DMSO.

-

-

Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (containing ANL-labeled proteins)

-

Alkyne-probe (final concentration: 100 µM)

-

TBTA (final concentration: 100 µM)

-

TCEP or Sodium Ascorbate (final concentration: 1 mM)

-

CuSO4 (final concentration: 1 mM)

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation, protected from light if using a fluorescent probe.

-

Downstream Processing: Proceed with downstream applications such as affinity purification for BONCAT or imaging for FUNCAT.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

-

Prepare Reagents:

-

Cyclooctyne-Probe (e.g., DIBO-Biotin or DBCO-Fluorophore): Prepare a stock solution in DMSO.

-

-

Labeling Reaction:

-

To the protein lysate containing ANL-labeled proteins, add the cyclooctyne-probe to a final concentration of 10-100 µM.

-

-

Incubation: Incubate at room temperature or 37°C for 1-4 hours. For live-cell imaging, incubation can be performed directly in the cell culture medium.

-

Downstream Processing: Proceed with downstream analysis.

Quantitative Data

The following tables summarize key quantitative parameters for the application of this compound.

| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse) | Reference(s) |

| L-Azidonorleucine HCl Concentration | 1 - 4 mM | Varies by study | [17] |

| Labeling Duration | 1 - 24 hours | 1 - 7 days | |

| Mutant MetRS | MetRSL262G, NLL-MetRS, etc. | Cre-inducible MetRS | [1][3][6] |

| Table 1: Typical Concentrations and Durations for L-Azidonorleucine Labeling. |

| Reagent | CuAAC Final Concentration | SPAAC Final Concentration | Reference(s) |

| Alkyne/Cyclooctyne Probe | 100 µM | 10 - 100 µM | [1] |

| Copper(II) Sulfate | 1 mM | N/A | |

| Reducing Agent (TCEP/Ascorbate) | 1 mM | N/A | |

| Copper Ligand (TBTA) | 100 µM | N/A | |

| Table 2: Recommended Reagent Concentrations for Click Chemistry Reactions. |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of L-Azidonorleucine action from incorporation to analysis.

Caption: A generalized experimental workflow for using L-Azidonorleucine.

Conclusion

This compound is a versatile and powerful tool for the cell-type-specific investigation of nascent proteomes. Its mechanism of action, relying on the interplay between engineered tRNA synthetases and bioorthogonal click chemistry, provides a robust platform for a wide range of applications in proteomics and cell biology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the dynamics of protein synthesis in complex biological systems. As our ability to engineer biological systems continues to advance, the applications of L-Azidonorleucine and similar non-canonical amino acids are poised to expand, offering ever more precise insights into the intricate workings of the cell.

References

- 1. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry [mdpi.com]

- 10. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. brandon-russell.com [brandon-russell.com]

L-Azidonorleucine Hydrochloride: A Technical Guide to Its Use as a Methionine Surrogate for Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Azidonorleucine hydrochloride (ANL) as a powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins. ANL, a non-canonical amino acid and surrogate for methionine, enables researchers to selectively tag, visualize, and enrich proteins, offering profound insights into proteome dynamics in various biological systems.

Core Principles and Mechanism of Action

L-Azidonorleucine is structurally similar to methionine but contains an azide (B81097) moiety. This small chemical modification prevents its efficient recognition and utilization by the endogenous, wild-type methionyl-tRNA synthetase (MetRS).[1][2] Consequently, for ANL to be incorporated into nascent polypeptide chains, a specifically engineered, mutant MetRS is required.[1][3] This mutant synthetase, such as the L13G variant in E. coli or the L274G variant in murine MetRS, possesses a modified active site that preferentially recognizes and charges ANL to the methionyl-tRNA (tRNAMet).[3][4][5]

Once charged, the ANL-tRNAMet participates in ribosomal protein synthesis, leading to the incorporation of ANL at methionine positions within newly synthesized proteins. The azide group of the incorporated ANL serves as a bioorthogonal handle. This means it is chemically inert within the biological system but can be selectively reacted with an external probe through "click chemistry."[6][7] The two primary forms of click chemistry utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] These reactions allow for the covalent attachment of various reporter molecules, such as fluorescent dyes for imaging (Fluorescent Non-canonical Amino Acid Tagging, FUNCAT) or affinity tags like biotin (B1667282) for enrichment and subsequent proteomic analysis (Bio-orthogonal Non-canonical Amino Acid Tagging, BONCAT).[8]

The requirement of a mutant MetRS for ANL incorporation forms the basis of its utility in cell-selective labeling. By expressing the mutant MetRS in specific cell types or organisms, researchers can ensure that only the proteome of those designated cells is labeled with ANL, even within a complex, multicellular environment.[1][2][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various experimental systems.

| Parameter | Value | Cell/Organism System | Reference |

| Concentration | 1.5 mM | CHO cells | [6] |

| 4-400 mM (in vivo, i.p. injection) | Neuronal populations | [6] | |

| 8 mM | E. coli | [3] | |

| Incubation Time | 6 hours | CHO cells | [6] |

| 24 hours (short-term labeling) | Drosophila larvae | [10] | |

| 1 week (daily i.p. injection) | Neuronal populations | [6] | |

| Solubility | Up to 100 mM in water | N/A | |

| Molecular Weight | 208.65 g/mol | N/A |

| Outcome | Value | Experimental System | Reference |

| Methionine Replacement Efficiency | Near-complete | E. coli with MetRS-L13G mutant | [11] |

| 90% | E. coli strain M15MA metG* | [12] | |

| Labeled Protein Yield | >20 mg/L of culture | Recombinant murine dihydrofolate reductase in E. coli | [12] |

Detailed Experimental Protocols

Metabolic Labeling of Mammalian Cells with L-Azidonorleucine

This protocol is adapted for adherent mammalian cell lines (e.g., CHO, HeLa, COS7) expressing a mutant methionyl-tRNA synthetase.

-

Cell Culture: Plate cells on appropriate culture vessels and grow to the desired confluency (typically 70-90%) in standard growth medium.

-

Preparation of Labeling Medium: Prepare methionine-free medium supplemented with dialyzed fetal bovine serum. Just before use, add this compound to a final concentration of 1-4 mM.

-

Metabolic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Add the prepared ANL-containing labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

-

Cell Lysis:

-

After incubation, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cells.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the ANL-labeled proteome. The lysate is now ready for downstream click chemistry and analysis.

-

Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) for Proteomic Analysis

This protocol describes the biotinylation of ANL-labeled proteins from a cell lysate, followed by enrichment.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]

- 10. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 12. A single genomic copy of an engineered methionyl-tRNA synthetase enables robust incorporation of azidonorleucine into recombinant proteins in E. coli. | Semantic Scholar [semanticscholar.org]

The Architect of Cellular Labeling: A Technical Guide to Mutant Methionyl-tRNA Synthetase and L-Azidonorleucine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and proteomics, the ability to selectively tag and identify newly synthesized proteins is paramount. This technical guide delves into the powerful combination of mutant methionyl-tRNA synthetase (MetRS) and the non-canonical amino acid L-Azidonorleucine (Anl), a partnership that has revolutionized our capacity to study proteomes with unprecedented precision. This bioorthogonal non-canonical amino acid tagging (BONCAT) strategy offers a robust platform for cell-selective protein labeling, enabling researchers to unravel complex biological processes, from microbial pathogenesis to the dynamics of memory formation.

Core Principle: Reprogramming the Translational Machinery

At the heart of this technology lies the elegant re-engineering of the cell's own protein synthesis machinery. Wild-type MetRS is highly specific for its natural substrate, methionine (Met). However, through directed evolution and site-directed mutagenesis, researchers have created mutant versions of MetRS that exhibit a relaxed substrate specificity, allowing them to recognize and activate Anl.[1][2] Once activated, Anl is attached to its cognate tRNA (tRNA^Met) and subsequently incorporated into nascent polypeptide chains in place of methionine during translation.[3] This process effectively installs a bioorthogonal azide (B81097) handle onto newly synthesized proteins, which can then be selectively targeted for visualization or enrichment using click chemistry.[3][4]

A key advantage of this system is its cell-selectivity. Since endogenous MetRS in unmodified cells does not recognize Anl, protein labeling is restricted to cells that have been engineered to express the mutant MetRS.[2][5] This allows for the specific interrogation of protein synthesis in a targeted cell population within a complex, multicellular environment.[2]

Key Mutant Methionyl-tRNA Synthetases

Several mutant MetRS enzymes have been developed and characterized, each with distinct properties. The most widely used are derived from Escherichia coli and murine MetRS.

-

E. coli MetRS-NLL (L13N/Y260L/H301L): This triple mutant of the E. coli MetRS was one of the first highly efficient enzymes developed for Anl incorporation.[5][6][7] It exhibits a strong preference for Anl over Met, enabling robust labeling even in the presence of physiological concentrations of methionine.[7]

-

E. coli MetRS-L13G: A single point mutation, L13G, in the E. coli MetRS is sufficient to confer activity towards Anl.[8] This mutant is also highly efficient at incorporating Anl into recombinant proteins.[8]

-

Murine MetRS-L274G: To extend cell-selective labeling to mammalian systems, a mutant murine MetRS was developed. The L274G mutation in the murine MetRS enables the charging of Anl to elongator tRNA^Met in various mammalian cell lines, allowing for global incorporation of Anl into the proteome of targeted cells.[5]

Quantitative Data Presentation

The efficiency and selectivity of mutant MetRS enzymes are critical for successful protein labeling. The following tables summarize key quantitative data for prominent MetRS mutants.

| MetRS Variant | Substrate | kcat/Km (M⁻¹s⁻¹) | Fold Selectivity (Anl/Met) | Reference |

| E. coli WT | Met | 1.1 x 10⁶ | - | [1] |

| Anl | Not Determined | - | [1] | |

| E. coli L13G | Met | 3.7 x 10³ | 0.42 | [1] |

| Anl | 1.56 x 10³ | [8] | ||

| E. coli NLL | Met | 1.4 x 10³ | 11.1 | [1] |

| Anl | 1.56 x 10⁴ | [1] | ||

| E. coli PLL | Met | 1.1 x 10³ | 10.5 | [1] |

| Anl | 1.16 x 10⁴ | [1] |

Table 1: In Vitro Kinetic Parameters of E. coli MetRS Variants. This table showcases the specificity constant (kcat/Km) for the activation of Methionine (Met) and L-Azidonorleucine (Anl) by wild-type and various mutant E. coli MetRS enzymes. The fold selectivity indicates the preference of the mutant enzyme for Anl over Met.

| MetRS Variant | DHFR Yield (mg/L culture) | Extent of Anl Incorporation (%) | Reference |

| WT | - | - | [8] |

| Clone 2.6.1 | 4.5 | 55 | [8] |

| Clone 2.6.2 | 3.2 | 39 | [8] |

| L13G | 18.1 | 95 | [8] |

Table 2: In Vivo Incorporation of L-Azidonorleucine. This table presents the yield of dihydrofolate reductase (DHFR) and the percentage of Anl incorporation achieved in E. coli expressing different MetRS variants.

Experimental Protocols

This section provides detailed methodologies for key experiments involving mutant MetRS and L-Azidonorleucine.

Creation of a Mutant MetRS Library via Site-Directed Mutagenesis

This protocol outlines the steps to generate a library of MetRS mutants for subsequent screening.

a. Primer Design:

-

Design mutagenic primers containing the desired mutations. Primers should be 25-45 bases in length with the mutation(s) in the center.

-

The melting temperature (Tm) of the primers should be ≥ 78°C.

-

Primers should have a minimum GC content of 40% and terminate in a G or C.

b. PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase.

-

Use a plasmid containing the wild-type MetRS gene as the template.

-

The PCR cycle should include an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

c. DpnI Digestion:

-

Add DpnI restriction enzyme to the PCR product.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

d. Transformation:

-

Transform the DpnI-treated plasmid DNA into competent E. coli cells.

-

Plate the transformed cells on selective agar (B569324) plates and incubate overnight.

Screening for Active MetRS Mutants using E. coli Cell-Surface Display

This protocol describes a method to identify MetRS mutants that can incorporate Anl into a surface-displayed protein.

a. Expression of OmpC-MetRS Library:

-

Transform a Met-auxotrophic E. coli strain with a plasmid library containing mutant MetRS genes and a surface-displayed protein with multiple methionine residues (e.g., OmpC).

-

Grow the cells in minimal medium containing all 20 canonical amino acids.

-

Wash the cells and resuspend them in minimal medium lacking methionine but supplemented with a specific concentration of Anl.

-

Induce the expression of the OmpC protein.

b. Cell-Surface Labeling:

-

After OmpC expression, wash the cells with PBS.

-

Treat the cells with a biotin-alkyne or fluorescent-alkyne probe to react with the azide groups of the incorporated Anl via click chemistry.

-

For biotin (B1667282) labeling, subsequently stain the cells with a fluorescently labeled avidin (B1170675) conjugate.

c. Fluorescence-Activated Cell Sorting (FACS):

-

Use FACS to sort and collect the fluorescently labeled cells, which harbor active MetRS mutants.

-

Multiple rounds of sorting can be performed to enrich for highly active mutants.

d. Analysis of Selected Mutants:

-

Isolate plasmids from the sorted cells and sequence the MetRS gene to identify the mutations.

-

Characterize the activity of the selected mutants through in vitro and in vivo assays.

BONCAT for Labeling and Enrichment of Anl-Containing Proteins

This protocol details the steps for labeling, detecting, and enriching newly synthesized proteins containing Anl.

a. Metabolic Labeling:

-

Culture cells (bacterial or mammalian) expressing the mutant MetRS in medium.

-

For a defined labeling window, replace the medium with fresh medium containing Anl. The concentration of Anl and the labeling time should be optimized for the specific cell type and experiment.

-

After the labeling period, harvest the cells.

b. Cell Lysis and Protein Extraction:

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

c. Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reaction components:

-

An alkyne-biotin or alkyne-fluorophore probe.

-

A copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).

-

A copper chelator (e.g., THPTA) to stabilize the copper(I) and protect proteins.

-

-

Incubate the reaction at room temperature.

d. Enrichment of Biotinylated Proteins (for proteomics):

-

Add streptavidin-coated beads to the lysate after the click reaction.

-

Incubate to allow the biotinylated proteins to bind to the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the enriched proteins from the beads for subsequent analysis by mass spectrometry.

e. In-gel Fluorescence Detection (for visualization):

-

Separate the proteins from the click reaction by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using an appropriate gel imager.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of cell-selective protein labeling with Anl.

Caption: Workflow for screening MetRS mutants.

Caption: BONCAT experimental workflow.

Conclusion

The synergy between mutant methionyl-tRNA synthetase and L-Azidonorleucine provides a powerful and versatile toolkit for modern biological research. By enabling the cell-selective labeling of newly synthesized proteins, this technology offers a window into the dynamic nature of the proteome. For researchers in basic science and drug development, the ability to dissect the protein synthesis landscape of specific cells within a complex biological system is invaluable for identifying novel therapeutic targets and understanding disease mechanisms. As our ability to engineer aminoacyl-tRNA synthetases with novel specificities continues to grow, the applications of this technology are poised to expand even further, promising deeper insights into the intricate workings of life.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. protocols.io [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of L-Azidonorleucine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-Azidonorleucine hydrochloride (Anl) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics. Functioning as a surrogate for methionine, Anl allows for the bioorthogonal labeling of newly synthesized proteins. Its azide (B81097) moiety enables the use of "click chemistry" for the attachment of reporter tags, facilitating the visualization, identification, and quantification of proteins in a cell-selective and temporally controlled manner. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical Properties and Structure

This compound is a white to off-white solid that is soluble in water.[1][2] It is an unnatural amino acid derivative that contains an azide functional group at the terminus of its side chain.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1454334-76-9 | [2] |

| Molecular Formula | C₆H₁₃ClN₄O₂ | [1][2] |

| Molecular Weight | 208.65 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble to 100 mM in water | [3][4] |

| Storage | Store at -20°C | [3][4] |

| Purity (NMR) | ≥98.0% | [2] |

| Melting Point | Data not available | |

| Specific Rotation | Data not available |

Table 2: Structural Information of this compound

| Identifier | Value | Reference |

| SMILES | N--INVALID-LINK--CCCCN=[N+]=[N-].Cl | [3][4] |

| InChI | InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-10-9-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 | [3][4] |

Table 3: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹H NMR | Consistent with structure | [1] |

| ¹³C NMR | Data not available | |

| IR Spectroscopy | Data not available | |

| Mass Spectrometry | Data not available |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the surveyed literature. However, its synthesis would conceptually involve the conversion of the terminal amino group of a protected L-lysine derivative to an azide group, followed by deprotection.

Cell-Selective Protein Labeling

A key application of this compound is the labeling of proteins in specific cell types. This is achieved through the expression of a mutant methionyl-tRNA synthetase (MetRS) in the target cells.[5][6] The endogenous MetRS does not recognize Anl, so only cells expressing the mutant MetRS can incorporate it into their proteome.[5][6]

Experimental Workflow for Cell-Selective Protein Labeling

Caption: Workflow for cell-selective protein labeling using L-Azidonorleucine HCl and a mutant MetRS.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a technique used to identify and quantify newly synthesized proteins.[7] Anl-labeled proteins are tagged with biotin (B1667282) via click chemistry, allowing for their subsequent enrichment and analysis by mass spectrometry.[7]

BONCAT Experimental Protocol

-

Cell Culture and Labeling: Culture cells of interest. For cell-selective labeling, ensure the expression of a mutant MetRS. Replace the standard medium with a methionine-free medium supplemented with this compound for a defined period to label newly synthesized proteins.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to extract the proteins.

-

Click Chemistry: To the cell lysate, add a biotin-alkyne probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the cycloaddition reaction between the azide on Anl and the alkyne on the biotin probe.

-

Enrichment of Labeled Proteins: Use streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads. The enriched proteins can then be identified and quantified using mass spectrometry.

Caption: Step-by-step workflow for BONCAT to identify newly synthesized proteins.

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

FUNCAT is a method for visualizing newly synthesized proteins within cells.[8] Anl-labeled proteins are tagged with a fluorescent probe via click chemistry, allowing for their detection by fluorescence microscopy.[8][9]

FUNCAT Experimental Protocol

-

Cell Culture and Labeling: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes). Label the cells with this compound in a methionine-free medium.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100) to allow entry of the click chemistry reagents.

-

Click Chemistry: Incubate the fixed and permeabilized cells with a reaction cocktail containing a fluorescent alkyne probe, a copper(I) catalyst, and a copper-chelating ligand.

-

Washing and Imaging: Wash the cells to remove excess reagents. The cells are now ready for imaging using a fluorescence microscope to visualize the newly synthesized proteins.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]

- 4. This compound (6585) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bioorthogonal Chemistry with L-Azidonorleucine: Labeling, Tracking, and Identifying Newly Synthesized Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Azidonorleucine in Bioorthogonal Chemistry

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical handles into biomolecules that are inert to the cell's natural chemistry, researchers can selectively label and visualize these molecules in real-time. L-Azidonorleucine (ANL) has emerged as a powerful tool in this field, serving as a surrogate for the essential amino acid methionine.[1][2] As a non-canonical amino acid, ANL's incorporation into newly synthesized proteins is not mediated by the cell's endogenous machinery, which cannot recognize it.[3] This unique characteristic allows for cell-type-specific labeling of proteomes when combined with the expression of a mutant methionyl-tRNA synthetase (MetRS) that can charge ANL onto methionine's cognate tRNA.[4][5][6] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of L-Azidonorleucine in bioorthogonal chemistry.

The azide (B81097) moiety on ANL serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation.[2][4] These reactions enable the covalent attachment of a wide range of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[7][8][9]

Principles of L-Azidonorleucine Labeling

The cell-type specificity of ANL labeling hinges on the controlled expression of a mutant MetRS enzyme. Several engineered variants of MetRS, such as MetRSL262G, NLL-MetRS, and MetRSL274G, have been developed to efficiently recognize and activate ANL, facilitating its incorporation into nascent polypeptide chains in place of methionine.[4][5][10] When a specific cell type is genetically engineered to express one of these mutant synthetases, only that cell type will incorporate ANL into its newly synthesized proteins when ANL is supplied in the culture medium or administered in vivo.[6][8] This powerful technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the precise investigation of proteome dynamics within complex, heterogeneous biological systems.[2]

Quantitative Data for L-Azidonorleucine Applications

The efficiency of ANL labeling and subsequent bioorthogonal reactions is influenced by several factors, including the specific mutant MetRS used, the concentration of ANL, and the chosen ligation chemistry. The following tables summarize key quantitative data to guide experimental design.

| Parameter | L-Azidonorleucine (ANL) | L-Azidohomoalanine (AHA) | Reference(s) |

| Incorporation Machinery | Requires mutant MetRS | Utilizes endogenous MetRS | [2][3] |

| Cell-Type Specificity | High (dependent on mutant MetRS expression) | Low (labels all protein-synthesizing cells) | [2] |

| Typical Labeling Concentration (in vitro) | 1-4 mM | 0.1-1 mM | [1][4] |

| Reported In Vivo Administration (mice) | 4-400 mM (i.p. injection) | 0.1 mg/g (i.p. injection) | [1][11] |

| Relative Labeling Efficiency | Generally lower than AHA due to reliance on mutant MetRS expression and activity. | Generally higher due to utilization of the native translational machinery. | [11] |

| Reaction Type | Second-Order Rate Constant (k₂) | Typical Reactants | Key Features & Considerations | Reference(s) |

| Staudinger Ligation | ~0.002 M⁻¹s⁻¹ | Azide + Phosphine | - Catalyst-free and highly biocompatible.- Slower kinetics compared to click chemistry.- "Traceless" versions form a native amide bond. | [2][12] |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~100 - 1000 M⁻¹s⁻¹ | Azide + Terminal Alkyne | - Very fast and high-yielding.- Requires a copper(I) catalyst, which can be toxic to living cells.- Ideal for fixed cells and lysates. | [12][13] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1 M⁻¹s⁻¹ (can be up to 62 M⁻¹s⁻¹ with optimized cyclooctynes) | Azide + Strained Alkyne (e.g., DBCO, DIBO) | - Catalyst-free and highly biocompatible, suitable for live-cell imaging.- Kinetics are dependent on the ring strain of the cyclooctyne (B158145).- The bulky cyclooctyne may introduce steric hindrance. | [12][14][15] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ANL-based bioorthogonal chemistry. Below are protocols for key experimental stages.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidonorleucine

This protocol is designed for the pulse-labeling of newly synthesized proteins in cultured mammalian cells expressing a mutant MetRS.

Materials:

-

Mammalian cells expressing a mutant MetRS (e.g., on a plasmid or stably integrated).

-

Complete cell culture medium.

-

Methionine-free cell culture medium.

-

L-Azidonorleucine (ANL) hydrochloride.

-

Phosphate-Buffered Saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

Procedure:

-

Culture cells expressing the mutant MetRS to 70-80% confluency.

-

To increase labeling efficiency, pre-incubate the cells in methionine-free medium for 30-60 minutes.

-

Prepare the ANL labeling medium by dissolving ANL hydrochloride in methionine-free medium to a final concentration of 1-4 mM.

-

Remove the methionine-free medium from the cells and add the ANL labeling medium.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

-

After incubation, wash the cells twice with ice-cold PBS to remove excess ANL.

-

Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

The resulting supernatant containing ANL-labeled proteins is now ready for downstream bioorthogonal ligation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Proteomic Analysis

This protocol describes the "clicking" of a biotin-alkyne probe to ANL-labeled proteins in a cell lysate for subsequent enrichment and mass spectrometry.

Materials:

-

ANL-labeled cell lysate (from Protocol 1).

-

Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 50 mM in water).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (2 mM in DMSO/t-butanol).

-

Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water).

Procedure:

-

To 500 µL of cell lysate (1-2 mg/mL protein), add the following reagents in order, vortexing briefly after each addition:

-

25 µL of 2 mM TBTA solution (final concentration: 100 µM).

-

10 µL of 50 mM CuSO₄ solution (final concentration: 1 mM).

-

5 µL of 50 mM TCEP solution (final concentration: 0.5 mM).

-

5 µL of 10 mM Biotin-alkyne probe (final concentration: 100 µM).

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

The biotinylated proteins are now ready for enrichment using streptavidin-agarose beads, followed by on-bead digestion and mass spectrometry analysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescence Microscopy

This protocol details the labeling of ANL-containing proteins in fixed cells with a fluorescent cyclooctyne probe for imaging.

Materials:

-

Cells grown on coverslips, metabolically labeled with ANL (as in Protocol 1, steps 1-6).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.25% Triton X-100 in PBS for permeabilization.

-

Blocking buffer (e.g., 3% BSA in PBS).

-

Fluorescent strained alkyne probe (e.g., DBCO-Fluor 488).

Procedure:

-

Fix the ANL-labeled cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 30 minutes.

-

Prepare the labeling solution by diluting the fluorescent strained alkyne probe in PBS to a final concentration of 5-20 µM.

-

Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

The coverslips are now ready for mounting and fluorescence microscopy.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams can effectively illustrate the experimental workflows and biological pathways where L-Azidonorleucine is applied.

Experimental Workflow: BONCAT Proteomics

Caption: Workflow for BONCAT proteomics using L-Azidonorleucine.

Signaling Pathway: Tracking BDNF-Induced Protein Synthesis

L-Azidonorleucine, or its close analog Azidohomoalanine (AHA), can be used to track de novo protein synthesis in response to growth factor stimulation, such as Brain-Derived Neurotrophic Factor (BDNF) in neurons.[4]

Caption: ANL can track new protein synthesis downstream of BDNF signaling.

Applications in Drug Development and Research

The ability to specifically label and identify newly synthesized proteins offers significant advantages in drug development and fundamental research.

-

Target Identification and Validation: By comparing the de novo proteomes of cells treated with a drug candidate versus a control, researchers can identify proteins whose synthesis is modulated by the compound, potentially revealing its mechanism of action and off-target effects.

-

Understanding Disease Mechanisms: ANL-based labeling can be used to study aberrant protein synthesis in diseases such as cancer, neurodegenerative disorders, and metabolic diseases, providing insights into their pathology.

-

Monitoring Drug Efficacy: The restoration of normal protein synthesis patterns in diseased cells upon drug treatment can serve as a biomarker for therapeutic efficacy.

-

Investigating Cellular Stress Responses: This technique is well-suited for studying how cells remodel their proteomes in response to various stressors, such as the unfolded protein response.[16]

Conclusion

L-Azidonorleucine, in conjunction with mutant methionyl-tRNA synthetases, provides a robust and versatile platform for the cell-type-specific investigation of de novo protein synthesis. Its compatibility with a range of bioorthogonal ligation chemistries allows for diverse applications, from high-resolution imaging to in-depth proteomic analysis. As our understanding of the dynamic nature of the proteome continues to grow, tools like L-Azidonorleucine will be indispensable for researchers and drug developers seeking to unravel the complexities of cellular function in health and disease.

References

- 1. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Light-Activatable, Cell-Type Specific Labeling of the Nascent Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. researchgate.net [researchgate.net]

- 15. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Unfolded Protein Response Triggers Selective mRNA Release From the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of L-Azidonorleucine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Azidonorleucine hydrochloride, a non-canonical amino acid crucial for the study of protein synthesis and cellular dynamics through bioorthogonal chemistry. The methodologies detailed herein are compiled from established chemical principles and analogous synthetic procedures, offering a robust framework for its laboratory-scale production.

Introduction

L-Azidonorleucine (Anl) is a methionine surrogate that can be incorporated into proteins during translation.[1][2][3][4][5][6] Its terminal azide (B81097) group allows for bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the specific labeling and analysis of newly synthesized proteins.[3] This guide outlines a feasible synthetic pathway starting from a readily available protected amino acid, followed by detailed purification protocols to obtain high-purity this compound.

Synthesis of this compound

A practical and efficient method for the synthesis of L-Azidonorleucine involves a diazotransfer reaction on the ε-amino group of a suitably protected L-lysine derivative. The following multi-step procedure is proposed, utilizing Nα-(tert-butoxycarbonyl)-L-lysine as the starting material.

Overall Synthesis Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Diazotransfer Reaction to form Nα-Boc-L-azidonorleucine

This step converts the primary amine of the lysine (B10760008) side chain into an azide group using a diazotransfer reagent. Imidazole-1-sulfonyl azide hydrochloride is a safer and effective alternative to other hazardous reagents like triflyl azide.[1][2][7][8][9][10][11]

-

Materials:

-

Nα-(tert-butoxycarbonyl)-L-lysine

-

Imidazole-1-sulfonyl azide hydrochloride

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve Nα-Boc-L-lysine (1.0 eq) in a 1:1 mixture of deionized water and methanol.

-

Add potassium carbonate (2.0-3.0 eq) to the solution and stir until dissolved. The pH of the solution should be adjusted to approximately 8-9.[11]

-

Add a catalytic amount of copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Add imidazole-1-sulfonyl azide hydrochloride (1.1-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nα-Boc-L-azidonorleucine as an oil or solid. This crude product may be used in the next step without further purification or can be purified by flash chromatography on silica (B1680970) gel if necessary.

-

Step 2: Deprotection of Nα-Boc-L-azidonorleucine to yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the product.[12][13][14][15]

-

Materials:

-

Crude Nα-Boc-L-azidonorleucine

-

4M Hydrochloric acid (HCl) in 1,4-dioxane (B91453)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

Dissolve the crude Nα-Boc-L-azidonorleucine from the previous step in a minimal amount of 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add cold diethyl ether to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain crude this compound.

-

Quantitative Data Summary

The following table summarizes the expected materials and approximate yields for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Estimated Yield |

| 1 | Nα-Boc-L-lysine | Imidazole-1-sulfonyl azide HCl, CuSO₄ | Nα-Boc-L-azidonorleucine | 80-95% |

| 2 | Nα-Boc-L-azidonorleucine | 4M HCl in Dioxane | This compound | >90% |

Purification of this compound

The crude product from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and other impurities. A two-step purification process involving ion-exchange chromatography followed by crystallization is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols

Step 1: Cation-Exchange Chromatography

This technique separates the desired amino acid hydrochloride from neutral and anionic impurities.[7][11][15][16][17][18][19][20][21][22][23][24][25][26]

-

Materials:

-

Crude this compound

-

Strong cation-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120, H⁺ form)

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 2 M

-

Deionized water

-

-

Procedure:

-

Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column.

-

Wash the resin sequentially with 1 M HCl, deionized water until the eluate is neutral, and finally equilibrate with 0.1 M HCl.

-

Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to ~2 with HCl if necessary.

-

Load the sample onto the column and allow it to flow through slowly.

-

Wash the column with several column volumes of deionized water to remove any unbound impurities.

-

Elute the bound L-Azidonorleucine with 2 M ammonium hydroxide.

-

Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin (B49086) test or TLC).

-

Pool the fractions containing the product and remove the ammonia by rotary evaporation.

-

Re-dissolve the residue in a minimal amount of water and carefully add concentrated HCl to form the hydrochloride salt again. Evaporate to dryness.

-

Step 2: Crystallization

The final step of purification involves crystallization to obtain a highly pure, crystalline product.[10][27][28][29][30]

-

Materials:

-

Purified this compound from ion-exchange chromatography

-

Ethanol

-

Deionized water

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Slow addition of a non-polar solvent like diethyl ether can also promote precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol or diethyl ether.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

| Analytical Method | Expected Outcome |

| ¹H NMR and ¹³C NMR Spectroscopy | Confirmation of the chemical structure and absence of major organic impurities. |

| Mass Spectrometry (e.g., ESI-MS) | Determination of the correct molecular weight. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional group vibrations (e.g., azide, amine, carboxylic acid). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity (typically >95% for research applications). |

Safety Considerations

-

Azide Compounds: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. While L-Azidonorleucine is generally considered stable, it is crucial to handle it with care. Avoid heating the neat compound to high temperatures. Diazotransfer reagents can also be hazardous. Imidazole-1-sulfonyl azide hydrochloride is a safer alternative but should still be handled with appropriate personal protective equipment (PPE).

-

Acids and Bases: Concentrated acids (HCl) and bases (NH₄OH) are corrosive. Handle them in a fume hood with appropriate PPE, including gloves and safety glasses.

-

Solvents: Organic solvents like dichloromethane, dioxane, and diethyl ether are flammable and/or toxic. Use them in a well-ventilated fume hood.

By following these detailed protocols, researchers can reliably synthesize and purify this compound for use in a wide range of biological and chemical research applications.

References

- 1. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide synthesis by diazotransfer [organic-chemistry.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Azido-L-lysine HCl [baseclick.eu]

- 6. rndsystems.com [rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 18. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 19. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. harvardapparatus.com [harvardapparatus.com]

- 21. diaion.com [diaion.com]

- 22. US20080045746A1 - Method for Purification of Amino Acid - Google Patents [patents.google.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. purolite.com [purolite.com]

- 25. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 26. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]

- 27. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemimpex.com [chemimpex.com]

- 29. chemimpex.com [chemimpex.com]

- 30. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Technical Guide to L-Azidonorleucine Hydrochloride for Nascent Proteome Investigation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The study of de novo protein synthesis is fundamental to understanding cellular responses to physiological and pathological stimuli. L-Azidonorleucine (AHA), a bioorthogonal analog of methionine, has emerged as a powerful tool for investigating the nascent proteome.[1][2][3] Supplied as a stable and soluble hydrochloride salt (AHA-HCl), this non-canonical amino acid is incorporated into newly synthesized proteins by the cell's endogenous translational machinery.[1][4] The incorporated azide (B81097) moiety serves as a chemical handle for covalent ligation to reporter tags via "click chemistry," a highly specific and bioorthogonal reaction.[2][5][6]

This technology, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for affinity purification and proteomic analysis, or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for visualization, allows for the selective isolation, identification, and quantification of proteins synthesized within a specific timeframe.[7][8][9] Unlike traditional methods like radioactive 35S-methionine labeling, AHA-based techniques are non-radioactive, highly specific, and compatible with a wide range of downstream applications, including mass spectrometry, fluorescence microscopy, and flow cytometry.[9][10][11][12] This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for utilizing L-Azidonorleucine hydrochloride in nascent proteome research.

Principle of the Method

The workflow for AHA-based nascent proteome analysis involves three main stages: metabolic labeling, bioorthogonal ligation, and downstream analysis. First, cells or organisms are incubated with AHA, which is recognized by the endogenous methionyl-tRNA synthetase and incorporated into elongating polypeptide chains in place of methionine.[1][13] Following this labeling pulse, the azide-tagged proteins are covalently modified with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) that contains a terminal alkyne group. This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry.[6][14] The resulting stable triazole linkage enables the detection or enrichment of the newly synthesized proteins for subsequent analysis.[3][15]

Visualization of the Core Workflow

The following diagrams illustrate the key processes involved in an AHA-labeling experiment.

DOT script for Experimental Workflow

Caption: High-level experimental workflow for nascent proteome analysis using AHA-HCl.

DOT script for Click Chemistry Reaction

References

- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Azido-L-homoalanine HCl (L-AHA), Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]

- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 10. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cell-Selective Protein Labeling with Azidonorleucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cell-selective protein labeling using the non-canonical amino acid L-azidonorleucine (Anl). This powerful technique enables the specific tagging and subsequent analysis of newly synthesized proteins in targeted cell populations within complex biological systems. This guide covers the core principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in proteomics, cell biology, and drug discovery.

Core Principles of Azidonorleucine-Based Protein Labeling

Cell-selective protein labeling with azidonorleucine leverages the bioorthogonal properties of the azide (B81097) functional group and the specificity of engineered aminoacyl-tRNA synthetases. The fundamental concept relies on introducing a mutant methionyl-tRNA synthetase (MetRS) into a target cell population. This engineered MetRS is capable of recognizing and charging transfer RNA (tRNA) with Anl, a methionine analog.[1][2]

Wild-type MetRS, present in all cells, does not efficiently recognize Anl, ensuring that only the cells expressing the mutant MetRS will incorporate Anl into their newly synthesized proteins in place of methionine.[1] This cell-type specificity is the cornerstone of this technique, allowing for the precise investigation of proteomes in heterogeneous environments such as tissues or co-cultures.[1][2]

Once incorporated, the azide group on Anl serves as a bioorthogonal handle. It can be selectively reacted with a variety of probes containing a complementary alkyne or cyclooctyne (B158145) group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[3] These "click chemistry" reactions are highly efficient and occur under biocompatible conditions, enabling the attachment of fluorophores for imaging or affinity tags (e.g., biotin) for enrichment and subsequent mass spectrometry-based proteomic analysis.[2][3]

Figure 1: Core principle of Anl-based cell-selective protein labeling.

Data Presentation: Quantitative Analysis of Labeling Efficiency

The efficiency of Anl incorporation is critically dependent on the specific mutant MetRS employed. Several mutants of the E. coli MetRS have been developed and characterized, with the NLL-MetRS (L13N/Y260L/H301L) and L13G mutants being prominent examples. For applications in mammalian cells, a mutant murine MetRS, L274G MmMetRS, has been shown to be effective.

| Mutant MetRS | Organism of Origin | Key Mutations | EC50 for Anl (mM) | Selectivity (kcat/Km Anl vs. Met) | Notes |

| L13G | E. coli | L13G | ~0.1 | 0.4 | Highly efficient in E. coli, but sensitive to methionine competition.[1] |

| NLL | E. coli | L13N/Y260L/H301L | ~0.3 | 1.8 | Less sensitive to methionine competition, making it robust for in vivo applications.[1] |

| PLL | E. coli | L13P/Y260L/H301L | ~0.4 | 1.1 | Shows preference for Anl over Met. |

| L274G | Mus musculus | L274G | Not reported | Not reported | Enables robust Anl incorporation in various mammalian cell lines.[4] |

Table 1: Comparison of different MetRS mutants for azidonorleucine labeling.

| Application | Cell Type/Organism | Number of Proteins Identified | Number of Proteins with Altered Synthesis | Reference |

| Spatial Long-Term Memory Formation | Mouse Hippocampal Neurons | 1782 | 156 | [5] |

| Proteomic Analysis | CHO Cells | 996 | Not applicable | [4] |

Table 2: Examples of quantitative proteomics data from Anl labeling experiments.

Experimental Protocols

General Protocol for Azidonorleucine Labeling in Mammalian Cells

This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.

Materials:

-

Mammalian cell line of interest

-

Expression vector for mutant MetRS (e.g., L274G MmMetRS)

-

Transfection reagent

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

L-azidonorleucine (Anl)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., alkyne-biotin, copper(II) sulfate (B86663), THPTA, sodium ascorbate (B8700270) for CuAAC)

Procedure:

-

Transfection: Transfect the mammalian cells with the plasmid encoding the mutant MetRS using a suitable transfection reagent according to the manufacturer's protocol. It is recommended to establish a stable cell line expressing the mutant MetRS for long-term experiments.

-

Cell Culture and Labeling:

-

Culture the transfected cells in complete medium.

-

To initiate labeling, replace the medium with fresh complete medium containing Anl at a final concentration of 1-4 mM. The optimal concentration and labeling time (typically 4-24 hours) should be determined empirically. No methionine depletion is required.

-

-

Cell Lysis:

-

After the labeling period, wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry Reaction (CuAAC):

-

To 100 µg of protein lysate, add the following components in order: alkyne-biotin (final concentration 100 µM), copper(II) sulfate (final concentration 1 mM), THPTA (final concentration 1 mM), and freshly prepared sodium ascorbate (final concentration 1 mM).

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Downstream Analysis: The biotin-labeled proteins can now be enriched using streptavidin-coated beads for mass spectrometry analysis or detected by western blot using streptavidin-HRP.

Figure 2: Experimental workflow for Anl labeling in mammalian cells.

Protocol for Cell-Selective Labeling in Drosophila melanogaster

This protocol is adapted from established methods for in vivo labeling in Drosophila.[1]

Materials:

-

Drosophila strains: one carrying a Gal4 driver for cell-specific expression and another with a UAS-MetRSL262G transgene.

-

Standard fly food

-

L-azidonorleucine (Anl)

-

Yeast paste

Procedure:

-

Fly Crosses: Set up genetic crosses between the Gal4 driver line and the UAS-MetRSL262G line to generate progeny with cell-specific expression of the mutant MetRS.

-

ANL-Containing Food Preparation: Prepare standard fly food and supplement it with Anl at a final concentration of 2-5 mM.

-

Labeling:

-

Larval Labeling: Transfer the progeny larvae to the Anl-containing food. The duration of labeling will depend on the experimental question.

-

Adult Labeling: Collect adult flies and transfer them to a vial containing Anl-laced yeast paste on top of standard fly food.

-

-

Sample Preparation:

-

Dissect the tissue of interest (e.g., larval brain, adult muscle) in ice-cold PBS.

-

Homogenize the tissue in lysis buffer.

-

-

Downstream Analysis: Proceed with click chemistry and subsequent analysis as described in the mammalian cell protocol.

Signaling Pathways and Logical Relationships

The cell-selective nature of Anl labeling is a direct consequence of the engineered protein synthesis machinery. The following diagram illustrates the logical relationship that governs the specificity of this technique.

Figure 3: Logical diagram of cell-selective Anl incorporation.

Applications in Research and Drug Development

The ability to selectively label and identify newly synthesized proteins in specific cell types has numerous applications:

-

Neuroscience: Studying protein synthesis in specific neuronal populations during learning and memory formation.[5]

-

Oncology: Identifying the secretome of cancer cells within a tumor microenvironment to discover novel biomarkers and therapeutic targets.

-

Immunology: Characterizing the proteomic response of specific immune cells to stimuli.

-

Developmental Biology: Tracking the proteome of specific cell lineages during development.

-

Drug Discovery: Assessing the on-target and off-target effects of drugs on protein synthesis in a cell-type-specific manner.

Conclusion

Cell-selective protein labeling with azidonorleucine is a robust and versatile technique for investigating proteome dynamics in complex biological systems. By combining genetic engineering, bioorthogonal chemistry, and modern proteomics, this method provides an unprecedented level of specificity and temporal resolution. This guide offers a foundational understanding and practical protocols to empower researchers to apply this powerful tool in their own investigations, ultimately accelerating discoveries in basic science and therapeutic development.

References

- 1. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo [agris.fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

L-Azidonorleucine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals